ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Overview
Description
Ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate is a compound with the molecular formula C20H19N5O3 . It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been proven to exhibit significant antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, 2,3-dichloropyrazine can be used as a starting material, with the hydrazine group of the compound being substituted via a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis
The 1,2,4-triazole ring in the structure is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring . The structure–activity relationship (SAR) established thus far had highlighted the importance of a group at the 4-position of the 6-phenyl substituent .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the 1,2,4-triazole ring. This heterocyclic core has been proven to exhibit significant antibacterial activity . The presence of a group at the 4-position of the 6-phenyl substituent and the utility of a sulfonamide at the 3-position have been highlighted in the structure–activity relationship (SAR) .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H19N5O3 and an average mass of 377.397 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Mechanism of Action
Future Directions
The 1,2,4-triazole ring, a key component of this compound, has been the subject of much research due to its significant antibacterial activity . Future research could focus on harnessing this antibacterial potential and dealing with the escalating problems of microbial resistance . Further investigations on this scaffold could lead to the development of new potent and safe antimicrobial agents .
Properties
IUPAC Name |
ethyl N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-27-20(26)21-14-8-10-15(11-9-14)28-12-18-22-23-19-17-7-5-4-6-16(17)13(2)24-25(18)19/h4-11H,3,12H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVJQKOSZNXGHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OCC2=NN=C3N2N=C(C4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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